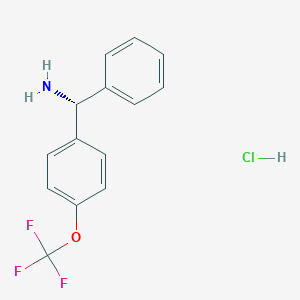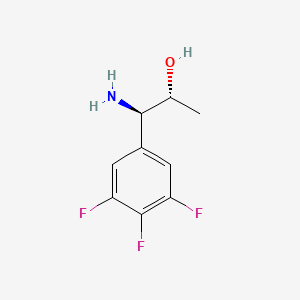
(1R,2R)-1-amino-1-(3,4,5-trifluorophenyl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R)-1-amino-1-(3,4,5-trifluorophenyl)propan-2-ol is a chiral compound with significant interest in various scientific fields due to its unique structural properties and potential applications. The presence of trifluoromethyl groups on the phenyl ring imparts distinct chemical and physical characteristics, making it a valuable compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1-amino-1-(3,4,5-trifluorophenyl)propan-2-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a trifluoromethyl-substituted benzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Amination: The resulting alcohol is then subjected to amination using an appropriate amine source, such as ammonia or an amine derivative, under controlled conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic hydrogenation and continuous flow processes are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-1-amino-1-(3,4,5-trifluorophenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can further modify the functional groups, such as converting ketones to alcohols using reducing agents like NaBH4.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other oxidizing agents under acidic or basic conditions.
Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Conversion to alcohols.
Substitution: Formation of substituted derivatives with varied functional groups.
Scientific Research Applications
(1R,2R)-1-amino-1-(3,4,5-trifluorophenyl)propan-2-ol has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving the central nervous system.
Industry: Utilized in the development of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of (1R,2R)-1-amino-1-(3,4,5-trifluorophenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance its binding affinity to certain receptors or enzymes, leading to modulation of their activity. This compound may act as an agonist or antagonist, depending on the target and context.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-1-amino-1-(4-fluorophenyl)propan-2-ol: Similar structure but with a single fluorine atom.
(1R,2R)-1-amino-1-(3,5-difluorophenyl)propan-2-ol: Contains two fluorine atoms at different positions.
(1R,2R)-1-amino-1-(3,4-difluorophenyl)propan-2-ol: Another difluorinated analog.
Uniqueness
The presence of three fluorine atoms in (1R,2R)-1-amino-1-(3,4,5-trifluorophenyl)propan-2-ol imparts unique electronic and steric properties, enhancing its reactivity and binding affinity compared to its mono- and difluorinated counterparts. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C9H10F3NO |
|---|---|
Molecular Weight |
205.18 g/mol |
IUPAC Name |
(1R,2R)-1-amino-1-(3,4,5-trifluorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H10F3NO/c1-4(14)9(13)5-2-6(10)8(12)7(11)3-5/h2-4,9,14H,13H2,1H3/t4-,9+/m1/s1 |
InChI Key |
HXIWQMARLKRTPY-MOFOKWOHSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C1=CC(=C(C(=C1)F)F)F)N)O |
Canonical SMILES |
CC(C(C1=CC(=C(C(=C1)F)F)F)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


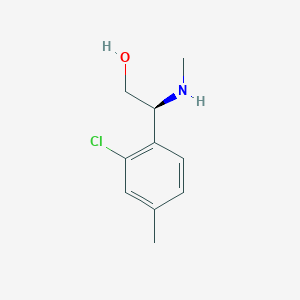

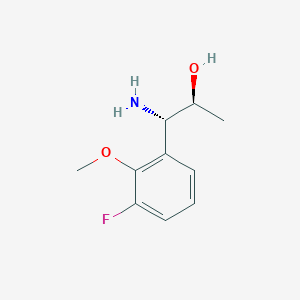
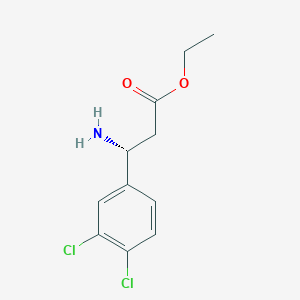
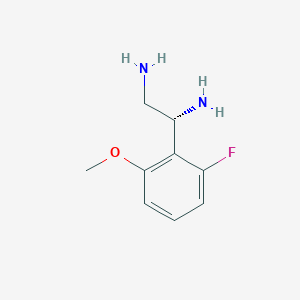
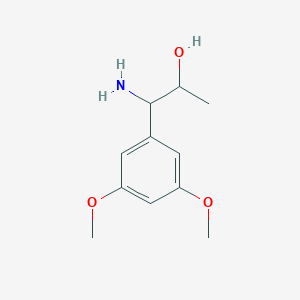
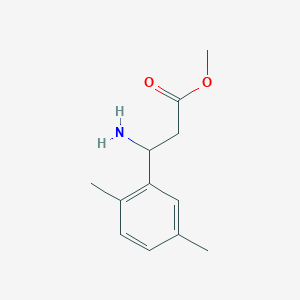
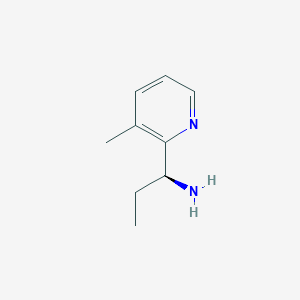
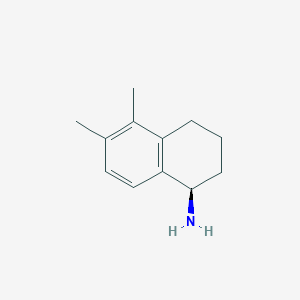
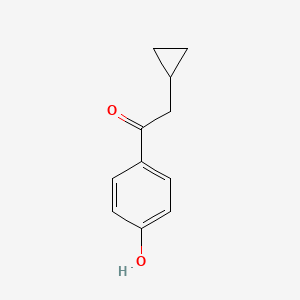
![[1-(methylamino)-1H,2H,3H-naphtho[2,1-b]pyran-2-yl]methanol hydrochloride](/img/structure/B13050250.png)
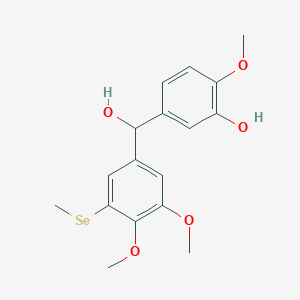
![2-Amino-6-methylthieno[3,2-D]pyrimidin-4-OL](/img/structure/B13050273.png)
